molecular formula C8H7FN2O2 B8666880 (E)-N-(2-fluorophenyl)-2-(hydroxyimino)acetamide

(E)-N-(2-fluorophenyl)-2-(hydroxyimino)acetamide

Cat. No. B8666880
M. Wt: 182.15 g/mol
InChI Key: CTJRKAMDQGMILD-UHFFFAOYSA-N
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Patent
US04736033

Procedure details

A solution of 39.4 g of 2-fluoroaniline in 32.4 ml of concentrated hydrochloric acid and 215 ml of water and then a solution of 77.6 g of hydroxylamine hydrochloride in 355 ml of water were added to a mixture of 886 g of sodium sulfate hydrated with 10 moles of water, 64.55 g of chloral hydrate and 850 ml of water and the mixture was heated to reflux with stirring over 45 minutes and reflux was maintained for 5 minutes. The mixture was cooled to 25° C. and held there for 45 minutes. The product was washed with water and dried at room temperature and then at 70° C. under reduced pressure to obtain 56.8 g of N-(2-fluorophenyl)-2-hydroxyimino-acetamide melting at 120° C.
Quantity
39.4 g
Type
reactant
Reaction Step One
Quantity
77.6 g
Type
reactant
Reaction Step One
Quantity
886 g
Type
reactant
Reaction Step One
Quantity
32.4 mL
Type
solvent
Reaction Step One
Name
Quantity
215 mL
Type
solvent
Reaction Step One
Name
Quantity
355 mL
Type
solvent
Reaction Step One
Quantity
64.55 g
Type
reactant
Reaction Step Two
Name
Quantity
850 mL
Type
solvent
Reaction Step Three
Name
Quantity
10 mol
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[CH:8]=[CH:7][CH:6]=[CH:5][C:3]=1[NH2:4].Cl.[NH2:10][OH:11].S([O-])([O-])(=O)=O.[Na+].[Na+].Cl[C:20](Cl)(Cl)[CH:21]([OH:23])O>Cl.O>[F:1][C:2]1[CH:8]=[CH:7][CH:6]=[CH:5][C:3]=1[NH:4][C:21](=[O:23])[CH:20]=[N:10][OH:11] |f:1.2,3.4.5|

Inputs

Step One
Name
Quantity
39.4 g
Type
reactant
Smiles
FC1=C(N)C=CC=C1
Name
Quantity
77.6 g
Type
reactant
Smiles
Cl.NO
Name
Quantity
886 g
Type
reactant
Smiles
S(=O)(=O)([O-])[O-].[Na+].[Na+]
Name
Quantity
32.4 mL
Type
solvent
Smiles
Cl
Name
Quantity
215 mL
Type
solvent
Smiles
O
Name
Quantity
355 mL
Type
solvent
Smiles
O
Step Two
Name
Quantity
64.55 g
Type
reactant
Smiles
ClC(C(O)O)(Cl)Cl
Step Three
Name
Quantity
850 mL
Type
solvent
Smiles
O
Step Four
Name
Quantity
10 mol
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
25 °C
Stirring
Type
CUSTOM
Details
with stirring over 45 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the mixture was heated
TEMPERATURE
Type
TEMPERATURE
Details
to reflux
TEMPERATURE
Type
TEMPERATURE
Details
reflux
TEMPERATURE
Type
TEMPERATURE
Details
was maintained for 5 minutes
Duration
5 min
WAIT
Type
WAIT
Details
held there for 45 minutes
Duration
45 min
WASH
Type
WASH
Details
The product was washed with water
CUSTOM
Type
CUSTOM
Details
dried at room temperature

Outcomes

Product
Details
Reaction Time
45 min
Name
Type
product
Smiles
FC1=C(C=CC=C1)NC(C=NO)=O
Measurements
Type Value Analysis
AMOUNT: MASS 56.8 g
YIELD: CALCULATEDPERCENTYIELD 87.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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